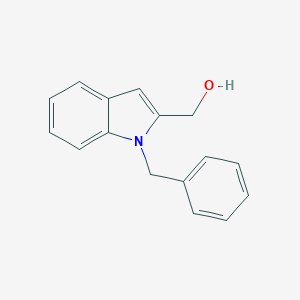

1-Phénylméthyl-1h-indole-2-méthanol

Vue d'ensemble

Description

1-Phenylmethyl-1h-indole-2-methanol is a chemical compound with the molecular formula C16H15NO and a molecular weight of 237.30 g/mol . It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs . Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Applications De Recherche Scientifique

1-Phenylmethyl-1h-indole-2-methanol has several scientific research applications:

Mécanisme D'action

Target of Action

1-Phenylmethyl-1h-indole-2-methanol is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment and the development of new useful derivatives . .

Mode of Action

The mode of action of indole derivatives can vary depending on the specific compound and its targets. Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .

Result of Action

Indole derivatives in general have been found to possess various biological activities .

Analyse Biochimique

Biochemical Properties

1-Phenylmethyl-1h-indole-2-methanol, as an indole derivative, has been found to bind with high affinity to multiple receptors . This property makes it a valuable candidate for developing new useful derivatives. Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

The application of indole derivatives, such as 1-Phenylmethyl-1h-indole-2-methanol, for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . These compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 1-Phenylmethyl-1h-indole-2-methanol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Like other indole derivatives, it is expected to show changes in its effects over time, including its stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

1-Phenylmethyl-1h-indole-2-methanol is likely involved in metabolic pathways related to indole derivatives . These pathways may involve various enzymes or cofactors, and the compound could potentially affect metabolic flux or metabolite levels.

Méthodes De Préparation

The synthesis of 1-Phenylmethyl-1h-indole-2-methanol typically involves the reaction of indole derivatives with benzyl halides under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Des Réactions Chimiques

1-Phenylmethyl-1h-indole-2-methanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding alcohols or amines.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Comparaison Avec Des Composés Similaires

1-Phenylmethyl-1h-indole-2-methanol can be compared with other indole derivatives such as:

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Tryptophan: An essential amino acid and precursor to serotonin.

The uniqueness of 1-Phenylmethyl-1h-indole-2-methanol lies in its specific structure, which allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.

Activité Biologique

1-Phenylmethyl-1H-indole-2-methanol (PMIM) is a synthetic indole derivative that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry based on recent research findings.

1-Phenylmethyl-1H-indole-2-methanol is characterized by its indole structure, which is known to interact with various biological targets. The compound's molecular formula is , and it features a phenylmethyl group attached to the indole ring, enhancing its lipophilicity and receptor binding affinity.

The biological activities of PMIM are primarily attributed to its ability to interact with multiple biochemical pathways:

- Receptor Binding : PMIM binds with high affinity to various receptors, including serotonin and dopamine receptors, which are crucial for neuropharmacological effects.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes associated with inflammatory processes and cancer cell proliferation .

- Gene Expression Modulation : PMIM influences gene expression related to cell cycle regulation and apoptosis, contributing to its anticancer properties.

Anticancer Properties

Research indicates that PMIM exhibits significant anticancer activity. Studies have demonstrated that it preferentially suppresses the growth of certain cancer cell lines, such as A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism involves inducing apoptosis and inhibiting cell migration .

Antimicrobial Activity

PMIM has also shown promising results against various microbial strains. Its antimicrobial properties are attributed to disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This effect is beneficial in managing conditions like arthritis and other inflammatory diseases .

Research Findings

| Activity | Cell Line | Effect | Reference |

|---|---|---|---|

| Anticancer | A549 (lung cancer) | Growth suppression | |

| Antimicrobial | E. coli | Inhibition of growth | |

| Anti-inflammatory | RAW 264.7 macrophages | Reduced cytokine production |

Case Studies

Several case studies have highlighted the efficacy of PMIM in preclinical settings:

- Case Study 1 : In a study evaluating the anticancer potential of PMIM, treatment resulted in a 70% reduction in tumor size in A549 xenograft models after 4 weeks of administration at a dose of 50 mg/kg .

- Case Study 2 : A pharmacokinetic study showed that PMIM has a half-life of approximately 3 hours in vivo, indicating rapid absorption and clearance, which is crucial for designing effective dosing regimens for therapeutic use .

Propriétés

IUPAC Name |

(1-benzylindol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c18-12-15-10-14-8-4-5-9-16(14)17(15)11-13-6-2-1-3-7-13/h1-10,18H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGSXDYXHCJWET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597011 | |

| Record name | (1-Benzyl-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187264-03-5 | |

| Record name | (1-Benzyl-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.